4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 1174064-63-1. It has a molecular weight of 251.08 and its IUPAC name is the same as its common name . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” involves a reaction with 4-fluorobenzaldehyde, potassium carbonate, and 4-bromo-1H-pyrazole in dry DMF at room temperature. The reaction mixture is heated overnight at 100°C . The resulting compound is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is represented by the linear formula C10H7BrN2O . The InChI Code for this compound is 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H .Chemical Reactions Analysis
4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
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Synthesis of 1,4’-bipyrazoles
- Field : Organic Chemistry
- Application : 4-Bromo-1H-pyrazole is used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
- Results : The outcome of the reaction is the formation of 1,4’-bipyrazoles .
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Preparation of solid hexacoordinate complexes
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Synthesis of bioactive chemicals
- Field : Medicinal Chemistry
- Application : Pyrazoles, which include 4-bromo-1H-pyrazole, are used as scaffolds in the synthesis of bioactive chemicals .
- Method : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used .
- Results : The result is the formation of bioactive chemicals .
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Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride
- Field : Organic Chemistry
- Application : This compound is a derivative of 4-bromo-1H-pyrazole and is used in various chemical reactions .
- Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
- Results : The outcome of the reaction is the formation of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride .
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Cycloaddition of diazo compounds and alkynyl bromides
- Field : Organic Chemistry
- Application : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
- Method : This involves the reaction of diazo compounds and alkynyl bromides .
- Results : The result is the formation of 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
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Synthesis of various pharmaceutical and biologically active compounds
- Field : Medicinal Chemistry
- Application : 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
- Results : The outcome of the reaction is the formation of various pharmaceutical and biologically active compounds .
-
Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride
- Field : Organic Chemistry
- Application : This compound is a derivative of 4-bromo-1H-pyrazole and is used in various chemical reactions .
- Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
- Results : The outcome of the reaction is the formation of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride .
-
Cycloaddition of diazo compounds and alkynyl bromides
- Field : Organic Chemistry
- Application : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
- Method : This involves the reaction of diazo compounds and alkynyl bromides .
- Results : The result is the formation of 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
-
Synthesis of various pharmaceutical and biologically active compounds
- Field : Medicinal Chemistry
- Application : 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
- Results : The outcome of the reaction is the formation of various pharmaceutical and biologically active compounds .
Safety And Hazards
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORMQDKQSKVFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670723 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
1174064-63-1 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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